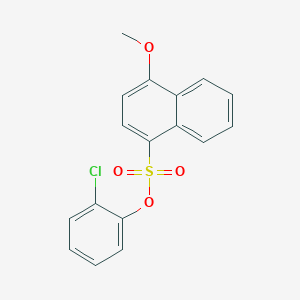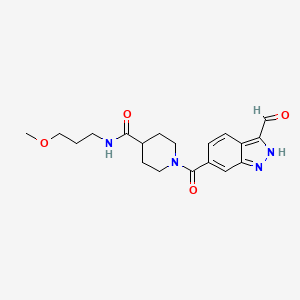![molecular formula C12H14N4O B2928729 (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide CAS No. 98667-17-5](/img/structure/B2928729.png)
(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide” is a derivative of indole . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted significant attention due to their biological properties . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis
The structural properties of indole derivatives are confirmed by various methods such as FT-IR, 1H NMR, and elemental analysis . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis
Indole derivatives are involved in various chemical reactions. For instance, the Pictet–Spengler cyclization of indole and ethyl glyoxalate followed by a deesterification reaction produced 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For instance, some indole derivatives show bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Heterocyclic Functionalized Indoles and Pyrido[c]annellated Carbazoles Research has demonstrated methods for synthesizing heterocyclic functionalized indoles and pyrido[c]annellated carbazoles using compounds related to (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide. These compounds are of interest due to their potential antidepressive and antitumor activities (Medio‐Simón, Otto, & Pindur, 1991).
Antidiabetic Agents A study on tryptoline-3-carboxylic acid derivatives related to the compound showed that certain synthesized derivatives exhibited potent antidiabetic activity in vivo. This highlights the compound's relevance in the development of new antidiabetic medications (Choudhary, Kohli, Kumar, & Joshi, 2011).
Anti-HIV-1 Activity Derivatives of the (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide have been found to possess significant anti-HIV-1 activity. Molecular modeling and 3-D QSAR studies have led to the discovery of compounds with sub-nanomolar concentration activity in cell-based assays, showcasing the potential for these derivatives in HIV treatment (Ragno et al., 2006).
Theoretical and Methodological Studies
Mn(OAc)3-mediated Cyclizations Mn(III)-mediated oxidative cyclization reactions have been utilized to synthesize 1,2-annulated products, including tetracyclic core structures related to tronocarpine, from substrates that are structurally related to (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide. This methodology provides an efficient route to complex tetracyclic indoles, which could have significant biological applications (Magolan & Kerr, 2006).
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, some indole derivatives have been reported to regulate cellular signaling pathways, contributing to their potential therapeutic effects in cancer chemoprevention and treatment .
Pharmacokinetics
Studies on similar indole derivatives have shown that they undergo robust metabolism in vivo, with processes such as mono- and di-hydroxylation followed by conjugation with sulfate or glucuronic acid . These metabolic processes can impact the bioavailability of the compound.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may induce a range of molecular and cellular changes depending on the specific context and target.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-12(17)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6,13H2,(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQXDJSNRWOAO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)






![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)

![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)
